(R)-2-(2-Chloro-3-methylphenyl)pyrrolidine
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Overview
Description
®-2-(2-Chloro-3-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring attached to a 2-chloro-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloro-3-methylphenyl)pyrrolidine typically involves the reaction of 2-chloro-3-methylbenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then reduced to yield the desired pyrrolidine compound. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of ®-2-(2-Chloro-3-methylphenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Chloro-3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Amino or thiol-substituted pyrrolidines.
Scientific Research Applications
®-2-(2-Chloro-3-methylphenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(2-Chloro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Chloro-3-methylphenyl)pyrrolidine: The enantiomer of the compound, with similar chemical properties but different biological activities.
2-(2-Chloro-3-methylphenyl)pyrrolidine: The racemic mixture containing both enantiomers.
2-(2-Chlorophenyl)pyrrolidine: Lacks the methyl group, leading to different chemical and biological properties.
Uniqueness
®-2-(2-Chloro-3-methylphenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in research focused on stereochemistry and chiral drug development.
Biological Activity
(R)-2-(2-Chloro-3-methylphenyl)pyrrolidine, a compound characterized by its unique chiral structure and the presence of both chloro and methyl substituents on the phenyl ring, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and antiproliferative properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H14ClN, with a molecular weight of approximately 202.70 g/mol. Its structure includes a pyrrolidine ring linked to a chlorinated aromatic moiety, which is crucial for its biological activity.
The mechanism of action involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activities. The exact targets can vary based on the biological context, but studies suggest potential interactions with pathways involved in tumor growth and microbial resistance.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Bacillus subtilis | 75 |
Enterococcus faecalis | 125 |
Escherichia coli | <125 |
Pseudomonas aeruginosa | 150 |
The presence of halogen substituents appears to enhance the bioactivity of related compounds, highlighting the importance of structural features in antimicrobial efficacy .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that certain derivatives of pyrrolidine compounds can inhibit tumor growth by interacting with specific molecular targets involved in cancer progression. For instance, a related study indicated that pyrrolidine derivatives demonstrated significant antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated several pyrrolidine derivatives for their ability to inhibit cancer cell proliferation. The results indicated varying degrees of potency:
Compound | GI50 (nM) |
---|---|
Compound A | 38 |
Compound B | 68 |
Compound C | 89 |
These findings suggest that structural modifications can significantly impact the anticancer activity of pyrrolidine derivatives .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Research has identified key structural features that enhance its efficacy:
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2R)-2-(2-chloro-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3/t10-/m1/s1 |
InChI Key |
OPZWYVVQTRNLPJ-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H]2CCCN2)Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCN2)Cl |
Origin of Product |
United States |
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